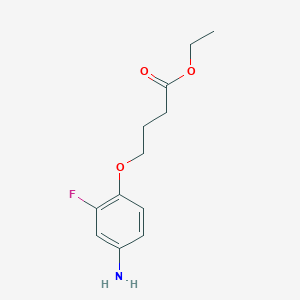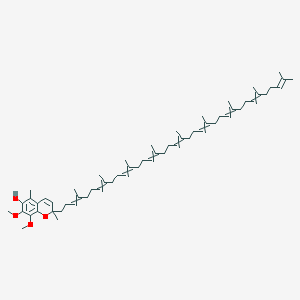
7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol is a complex organic compound with a molecular formula of C59H90O4 and a molecular weight of 863.34 g/mol . This compound is known for its unique structure, which includes multiple methoxy and methyl groups attached to a chromen-6-ol core, along with a long nonamethylheptatriaconta-nonaenyl side chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol involves multiple steps, starting with the preparation of the chromen-6-ol core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions . The nonamethylheptatriaconta-nonaenyl side chain is then attached through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-6-ol core can be reduced to form dihydro derivatives.
Substitution: The methyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens or organometallic compounds . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Ubichromenol: A structurally similar compound with similar biological activities.
2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-yl nicotinate: Another related compound with potential therapeutic applications.
Uniqueness
7,8-Dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
7,8-dimethoxy-2,5-dimethyl-2-(4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl)chromen-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-42-59(12)43-41-54-53(11)55(60)57(61-13)58(62-14)56(54)63-59/h24,26,28,30,32,34,36,38,40-41,43,60H,15-23,25,27,29,31,33,35,37,39,42H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZCDYVIZADZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
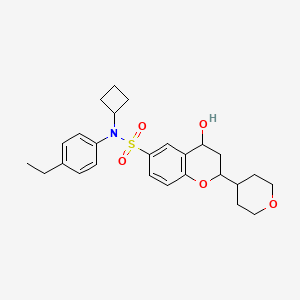

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13892618.png)
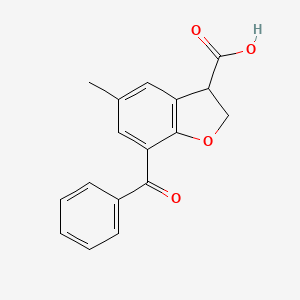
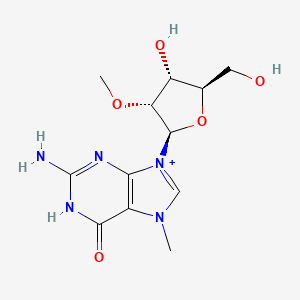
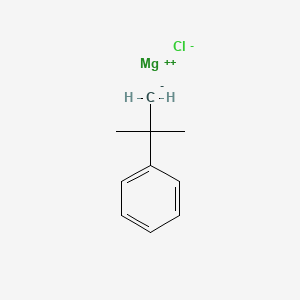
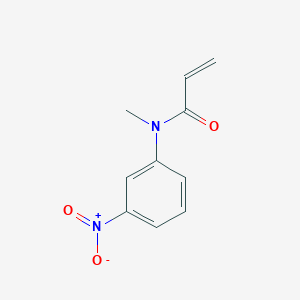
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
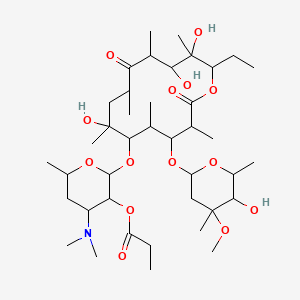
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13892679.png)
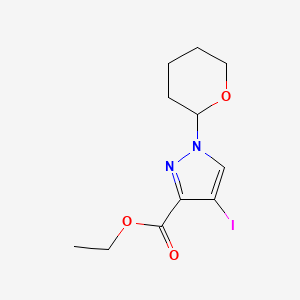
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
